Product packaging for Olorinab(Cat. No.:CAS No. 1268881-20-4)

Olorinab

Cat. No.: B609736
CAS No.: 1268881-20-4
M. Wt: 357.4 g/mol
InChI Key: ACSQLTBPYZSGBA-GMXVVIOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Scientific Rationale for Cannabinoid Receptor 2 (CB2) Agonist Development in Research

The historical trajectory of research into cannabinoid receptors began with the investigation of compounds derived from the Cannabis sativa plant. The subsequent identification of endogenous ligands and the receptors they interact with unveiled the complex signaling network of the ECS. The discovery of two main cannabinoid receptors, CB1 and CB2, with distinct distribution patterns, provided a scientific rationale for developing selective compounds. CB1 receptors are primarily located in the central nervous system, mediating psychoactive effects, while CB2 receptors are predominantly found in immune cells and peripheral tissues. frontiersin.orgnih.govhempo.ltfrontiersin.org This peripheral localization of CB2 receptors made them an attractive target for researchers aiming to investigate therapeutic effects, such as modulating inflammation or pain, without engaging the central nervous system pathways that lead to undesirable psychotropic effects. frontiersin.orgnih.govresearchgate.net The development of selective CB2 agonists as research tools allows for the targeted study of CB2 receptor function in various biological contexts. frontiersin.orgacs.org

Overview of the Endocannabinoid System (ECS) and its Components Relevant to Olorinab Studies

The endocannabinoid system is a complex signaling network crucial for maintaining physiological homeostasis. frontiersin.orgmetagenicsinstitute.commdpi.com Its primary components relevant to this compound research include:

Cannabinoid Receptors: These are G protein-coupled receptors, with the two main types being CB1 and CB2. frontiersin.orgnih.govmetagenicsinstitute.com CB2 receptors, the focus of this compound research, are primarily expressed in immune system cells like macrophages and lymphocytes, as well as in peripheral tissues including the colonic mucosa and enteric nervous system. nih.govnih.govmetagenicsinstitute.com CB2 receptor activation is associated with modulating immune cell migration and cytokine release, and may play a role in dampening inflammation. frontiersin.orgmetagenicsinstitute.com

Endocannabinoids: These are endogenous ligands produced by the body, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govhempo.ltmetagenicsinstitute.com They are synthesized on demand and interact with cannabinoid receptors to regulate various processes. nih.govmetagenicsinstitute.com

Enzymes: These are responsible for the synthesis and degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govmetagenicsinstitute.com

Research into the ECS, particularly the function of CB2 receptors, provides the foundational understanding for investigating compounds like this compound. corbuspharma.com

Discovery and Initial Preclinical Characterization of this compound (APD371) as a Research Compound

This compound, also known by its development code APD371, was identified as part of research efforts to discover potent and selective CB2 agonists. researchgate.netcenexelresearch.com Preclinical characterization studies have shown that this compound is an oral, highly selective, and peripherally acting full agonist of the CB2 receptor. nih.govresearchgate.netcenexelresearch.comsemanticscholar.orgnih.gov In vitro studies demonstrated that this compound possesses greater than 1000-fold functional selectivity for CB2 over CB1 receptors. nih.govresearchgate.netcenexelresearch.comsemanticscholar.orgnih.gov Furthermore, it showed minimal to no off-target activity across a broad panel of other non-cannabinoid receptors, ion channels, and transporters. researchgate.netsemanticscholar.orgnih.gov

Preclinical research also investigated this compound's activity in various biological systems. It was shown to activate endogenous CB2 receptors in primary rat splenocytes, human HL-60 cells, and primary human B cells. nih.govresearchgate.netsemanticscholar.org Studies in animal models of chronic pain demonstrated its antinociceptive efficacy. nih.govresearchgate.net Specifically, in rodent models of colitis-induced visceral hypersensitivity, this compound significantly reduced visceral hypersensitivity and colonic nociceptor firing in a concentration- and CB2-dependent manner. nih.govresearchgate.netnih.gov These findings supported the potential of this compound as a research tool to investigate the role of peripheral CB2 receptor activation in conditions involving visceral pain and hypersensitivity. nih.govresearchgate.netnih.gov

Preclinical Selectivity Data for this compound

Target ReceptorSelectivity (Fold vs CB1)
CB2>1000
CB11
Other (panel)Minimal to no activity

Note: This table is based on preclinical characterization data indicating this compound's high selectivity for CB2 over CB1 and minimal activity at other targets. nih.govresearchgate.netcenexelresearch.comsemanticscholar.orgnih.gov

Preclinical Efficacy Findings in Rodent Models

ModelKey FindingCitation
Colitis-induced visceral hypersensitivityReduced visceral hypersensitivity and colonic nociceptor firing (CB2-dependent) nih.govresearchgate.netnih.gov
Chronic pain modelsDemonstrated antinociceptive efficacy nih.govresearchgate.net

Note: This table summarizes key preclinical efficacy findings for this compound in relevant animal models.

The initial preclinical characterization of this compound established its profile as a highly selective, peripherally acting full CB2 agonist, providing a foundation for further research into the potential effects of targeted CB2 activation. nih.govresearchgate.netcenexelresearch.comsemanticscholar.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N5O3 B609736 Olorinab CAS No. 1268881-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQLTBPYZSGBA-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268881-20-4
Record name (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olorinab [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olorinab
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLORINAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of Olorinab

Olorinab's Receptor Binding and Selectivity Profile

This compound has been extensively characterized for its binding properties and selectivity across the cannabinoid receptor family.

High Affinity and Potency at Cannabinoid Receptor 2 (CB2)

Research indicates that this compound demonstrates high affinity and potency as an agonist at the human CB2 receptor. Studies have reported an EC50 value of 6.2 nM for human CB2 (hCB2), signifying its potent activation of this receptor subtype medchemexpress.comtargetmol.comabsin.cnglpbio.com. This single-digit nanomolar potency is maintained across various species assessed in comprehensive in vitro profiling medchemexpress.comtargetmol.comabsin.cnglpbio.com.

Functional Selectivity for CB2 Over Cannabinoid Receptor 1 (CB1)

A key pharmacological feature of this compound is its significant selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1). This selectivity is crucial as it aims to mitigate the psychoactive effects typically associated with CB1 receptor activation, which is predominantly expressed in the central nervous system cenexelresearch.comgeneonline.comnih.gov. This compound has demonstrated more than 1000-fold selectivity for CB2 over CB1 in both binding and functional assays medchemexpress.comtargetmol.comabsin.cnglpbio.comcenexelresearch.comnih.govflinders.edu.aunih.gov. This high degree of selectivity minimizes off-target activity in broad selectivity profiling cenexelresearch.comnih.gov.

Comparative Receptor Binding Profiles Across Various Species

Comprehensive in vitro profiling has shown that the single-digit nanomolar potency and full intrinsic efficacy of this compound are consistent across all species assessed medchemexpress.comtargetmol.comabsin.cnglpbio.com. This suggests that this compound's interaction with the CB2 receptor is conserved across different species, supporting the relevance of preclinical animal models in studying its effects.

Agonist Efficacy and Intrinsic Activity of this compound at CB2 Receptors

This compound functions as a full agonist at the CB2 receptor, capable of eliciting a maximal functional response upon binding.

Characterization as a Full CB2 Agonist

This compound is characterized as a highly potent, selective, and fully efficacious agonist of the CB2 receptor medchemexpress.comtargetmol.comabsin.cnglpbio.comnih.govflinders.edu.au. As a full agonist, it is capable of inducing the full spectrum of downstream signaling events mediated by CB2 receptor activation medchemexpress.comtargetmol.comabsin.cnglpbio.comcenexelresearch.comnih.govflinders.edu.au. This full agonism is considered important for efficient receptor internalization and the prevention of tachyphylaxis nih.gov.

G Protein-Coupling and Signal Transduction Mechanisms

CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins ebi.ac.ukmdpi.com. Activation of CB2 by agonists like this compound leads to the inhibition of adenylyl cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) mdpi.com. This reduction in cAMP can prevent the activation of protein kinase A (PKA) mdpi.com. CB2 engagement also involves Gβ- and Gγ-dependent activation of p38 and ERK1/2 MAP kinases mdpi.com. Furthermore, CB2 activation can initiate Ca2+ signaling via phospholipase C activation by Gi/o proteins mdpi.com. This compound has been shown to activate endogenous CB2 in various cell types, including primary rat splenocytes, human HL-60 cells, and primary human B cells nih.govflinders.edu.aunih.gov. This compound also induces efficient receptor internalization in cells expressing rat CB2, suggesting its ability to drive agonist-induced receptor recycling medchemexpress.comtargetmol.comabsin.cnglpbio.commedchemexpress.com.

Receptor Binding Data

ReceptorSpeciesAssay TypeValueUnitCitation
CB2HumanEC50 (Agonism)6.2nM medchemexpress.comtargetmol.comabsin.cnglpbio.com
CB2VariousPotency/EfficacyNanomolar potency, full efficacy- medchemexpress.comtargetmol.comabsin.cnglpbio.com
CB2 vs CB1In vitroSelectivity Ratio>1000-fold- medchemexpress.comtargetmol.comabsin.cnglpbio.comcenexelresearch.comnih.govflinders.edu.aunih.gov

Compound and Receptor Information

NamePubChem CID
This compound60164925
Cannabinoid Receptor 124778489
Cannabinoid Receptor 225034004

This compound, also known as APD371, is characterized as a highly potent, selective, and fully efficacious agonist of the cannabinoid receptor type 2 (CB2). Research indicates that this compound exhibits single-digit nanomolar potency and maintains full intrinsic efficacy across various species tested. medchemexpress.commedchemexpress.comtargetmol.comglpbio.comabsin.cnarctomsci.com A key pharmacological feature of this compound is its high selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1) in both binding and functional assays. medchemexpress.commedchemexpress.comtargetmol.comglpbio.comabsin.cnarctomsci.com This selectivity is significant as it minimizes the potential for psychoactive effects associated with CB1 activation. cenexelresearch.comsemanticscholar.orgnih.gov The EC50 value for this compound at the human CB2 receptor has been reported as 6.2 nM. medchemexpress.commedchemexpress.comtargetmol.comglpbio.comabsin.cnarctomsci.com

Activation of CB2 receptors by agonists like this compound is being explored for therapeutic potential, particularly in conditions involving pain and inflammation, given that CB2 receptors are predominantly expressed in immune cells and peripheral tissues, including the gastrointestinal tract and enteric nervous system. cenexelresearch.comsemanticscholar.orgnih.govnih.gov Studies have shown that this compound can activate endogenous CB2 receptors in various cell types, including primary rat splenocytes, human HL-60 cells, and primary human B cells. semanticscholar.orgnih.gov

Agonist-Induced Receptor Internalization and Recycling Dynamics

Agonist-induced receptor internalization is a crucial process regulating the signaling and resensitization of G protein-coupled receptors (GPCRs), including cannabinoid receptors. Efficient internalization is often linked to the prevention of tachyphylaxis, a phenomenon where the effect of a drug decreases with repeated administration. nih.gov

This compound has been shown to induce efficient receptor internalization of the CB2 receptor. In studies using CHO cells expressing HA-tagged rat CB2 receptors, this compound demonstrated approximately 106% internalization relative to the non-selective CB1/2 agonist CP55,940. medchemexpress.commedchemexpress.comtargetmol.comglpbio.comabsin.cnarctomsci.com This efficient internalization suggests that this compound, as a full agonist, is capable of driving agonist-induced receptor recycling. medchemexpress.commedchemexpress.comtargetmol.comglpbio.comabsin.cnarctomsci.com The ability of a full agonist to promote efficient internalization and subsequent recycling is hypothesized to be critical for sustained receptor responsiveness and avoiding desensitization. nih.govguidetopharmacology.org

Molecular Modeling and Structural Insights into this compound-CB2 Receptor Interactions

Structural studies and molecular modeling provide valuable insights into how ligands like this compound interact with the CB2 receptor at a molecular level. The determination of the tertiary structure of the CB2 receptor has significantly advanced the ability to perform structure-based studies, such as docking and molecular dynamics simulations. frontiersin.orgacs.org

The CB2 receptor shares a notable degree of sequence identity and similarity with the CB1 receptor in their transmembrane regions. frontiersin.org While the antagonist-binding pockets of CB1 and CB2 are quite distinct, the agonist-binding pockets, including the conformation of key residues involved in ligand interactions, show considerable similarity. frontiersin.org This similarity can pose challenges in designing ligands with high selectivity between the two receptor subtypes. frontiersin.org

Recent structural studies have captured the active state of the CB2 receptor in complex with Gαi protein, providing a clearer picture of the receptor's conformation upon agonist binding. nih.gov These structures, often determined using techniques like crystallography and cryo-electron microscopy, reveal key features of the binding pocket and the conformational changes that occur upon activation. nih.govacs.org

Molecular dynamics simulations are employed to further understand the dynamic interactions between this compound and the CB2 receptor within a membrane environment. These simulations can help elucidate the specific binding poses and the molecular determinants that contribute to this compound's high affinity and full agonism at the CB2 receptor. acs.orgacs.org Understanding these interactions at an atomic level is crucial for rational drug design and the development of novel CB2-targeted therapeutics. acs.orgacs.orglarvol.com

Preclinical Pharmacodynamics of Olorinab in in Vitro and in Vivo Research Models

Cellular and Tissue-Based Pharmacological Investigations

In vitro and ex vivo studies have been conducted to assess olorinab's effects at the cellular and tissue levels, focusing on its interaction with CB2 receptors and its impact on neuronal function.

Activation of Endogenous CB2 in Primary Cell Lines (e.g., rat splenocytes, human HL-60 cells, human B cells)

This compound has been shown to activate endogenous CB2 receptors in several primary cell lines. Studies have demonstrated its ability to activate CB2 in primary rat splenocytes, human HL-60 cells (a promyeloid cell line), and primary human B cells. nih.govresearchgate.netoup.comsemanticscholar.orgresearchgate.netresearchgate.net The expression of CB2 receptors is notably high in immune cells, including B cells and eosinophils. guidetopharmacology.orgmdpi.com CB2 activation in these cells is correlated with modulatory effects, such as the inhibition of cytokine release and reduction in antigenic presentation. researchgate.net

Effects on Nociceptor Function in Ex Vivo Preparations (e.g., colonic nociceptor hypersensitivity)

Ex vivo preparations, such as isolated colonic tissue with afferent nerve endings, have been used to investigate this compound's effects on nociceptor function. This compound has been shown to decrease the hypersensitivity of colonic nociceptors. researchgate.netoup.comsemanticscholar.orgresearchgate.netresearchgate.net In ex vivo recordings of colonic nociceptors from mice with colitis and chronic visceral hypersensitivity (CVH), acute application of this compound reduced nociceptor hypersensitivity in a concentration- and CB2-dependent manner. nih.govresearchgate.netnih.gov For instance, this compound dose-dependently inhibited the activity of colonic nociceptors from colitis mice, leading to a significant reduction in action potential firing in response to mechanical stimulation at concentrations of 0.1 μM, 1.0 μM, and 10 μM. nih.gov Conversely, this compound did not alter the responsiveness of colonic nociceptors from healthy control animals. nih.govresearchgate.netardc.edu.au

In Vivo Studies Utilizing Animal Models of Visceral Hypersensitivity

In vivo studies using rodent models of visceral hypersensitivity have been crucial in evaluating the efficacy of this compound in a more complex physiological setting.

Modulatory Effects in Chemically-Induced Colitis Models (e.g., TNBS-induced, DNBS administration)

Chemically-induced colitis models, such as those utilizing trinitrobenzene sulfonic acid (TNBS) or dinitrobenzene sulfonic acid (DNBS) administration, are commonly used to induce intestinal inflammation and visceral hypersensitivity in rodents. nih.govoup.comresearchgate.netnih.govresearchgate.netbiorxiv.org In these models, this compound treatment has demonstrated modulatory effects, reducing colitis-induced acute and chronic visceral hypersensitivity. nih.govoup.comresearchgate.netnih.gov Studies in rats with TNBS- or DNBS-induced colitis showed that this compound treatment significantly reduced elevated visceromotor responses (VMRs) to colorectal distension, normalizing them to control levels. nih.govoup.comresearchgate.netnih.gov Similarly, in mice with CVH induced by DNBS, this compound treatment significantly reduced VMRs. nih.govresearchgate.netnih.gov

Assessment of Nociceptive Reflexes (e.g., Visceromotor Response - VMR)

The visceromotor response (VMR) to colorectal distension (CRD) is a widely used objective measure of visceral sensitivity in conscious animals. nih.govoup.comresearchgate.netardc.edu.aujneurosci.org Elevated VMRs are indicative of visceral hypersensitivity. nih.govresearchgate.netnih.govardc.edu.au Preclinical studies with this compound have consistently assessed its impact on VMR in models of visceral pain. This compound treatment significantly reduced elevated VMRs to CRD in rodent models of colitis and chronic visceral hypersensitivity. nih.govoup.comresearchgate.netnih.gov This reduction in VMR suggests that this compound effectively attenuates the exaggerated nociceptive reflex in these pathological states. For example, in CVH mice, doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg of this compound significantly reduced VMR to CRD compared to vehicle-treated mice. nih.gov In contrast, this compound did not alter VMRs in healthy control animals. nih.govresearchgate.netardc.edu.au

Here is a representative data table summarizing the effect of this compound on Visceromotor Response (VMR) in a chronic visceral hypersensitivity (CVH) mouse model:

Treatment GroupColorectal Distension Pressure (mmHg)Mean VMR (Arbitrary Units)
Vehicle-treated CVH mice40High
60Significantly Elevated
80Significantly Elevated
This compound (3 mg/kg) CVH mice40Reduced
60Reduced
80Reduced
This compound (10 mg/kg) CVH mice40Reduced
60Significantly Reduced
80Significantly Reduced
This compound (30 mg/kg) CVH mice40Reduced
60Significantly Reduced
80Significantly Reduced
Vehicle-treated Healthy mice40Low
60Low
80Low

Influence on Peripheral Sensory Pathways and Neuronal Excitability

This compound's effects extend to modulating peripheral sensory pathways and neuronal excitability, particularly in the context of visceral pain. Activation of CB2 receptors can lead to downstream inhibition of voltage-gated calcium channels and activation of potassium channels, mechanisms that result in reduced cellular excitability. unescochairnapoli.it In isolated dorsal root ganglion (DRG) sensory neurons, this compound has been shown to reduce calcium influx following capsaicin (B1668287) activation of TRPV1 channels under both naive and inflammatory conditions. cenexelresearch.com This suggests that this compound can influence the activity of sensory neurons involved in transmitting pain signals. cenexelresearch.com The presence of CB2 mRNA has been detected in colonic tissue, particularly within epithelial cells, and in dorsal root ganglia, suggesting that both sites may contribute to the antinociceptive activity of this compound. nih.govresearchgate.netlarvol.com Changes in the expression and function of ion channels and receptors in peripheral sensory neurons contribute to hyperexcitability in inflammatory and chronic visceral pain conditions. ardc.edu.aubiorxiv.orgnih.gov By activating peripheral CB2 receptors on afferent nerves and other cells in the gastrointestinal tract, this compound is proposed to reduce the action potential firing of nociceptors and decrease pain signal transmission to the central nervous system. cenexelresearch.comlarvol.com

Mechanistic Elucidation of this compound's Actions in Preclinical Contexts

Confirmation of CB2-Dependency through Pharmacological Antagonism

Pharmacological studies utilizing selective CB2 antagonists have provided key evidence for this compound's CB2-dependent mechanism. In studies involving colonic nociceptors from mice with colitis or CVH, the application of the CB2 antagonist SR144528 prevented the inhibitory effect of this compound on nociceptor action potential firing in response to mechanical stimulation. nih.gov SR144528 alone did not affect the baseline mechanosensitivity of these nociceptors, suggesting a lack of endogenous CB2 tone in the CVH state. nih.gov Concurrent administration of SR144528 with this compound attenuated the this compound-induced reduction in mechanosensitivity. nih.gov This finding indicates that this compound's antinociceptive effect is indeed mediated by the CB2 receptor. nih.gov

The following table summarizes representative data illustrating the effect of a CB2 antagonist on this compound's action on colonic nociceptors:

ConditionTreatmentChange in Colonic Nociceptor Mechanosensitivity (relative to baseline)
ColitisThis compound (various concentrations)Dose-dependent decrease
ColitisSR144528 aloneNo effect
ColitisThis compound + SR144528This compound-induced inhibition prevented
CVHThis compound (various concentrations)Dose-dependent decrease
CVHSR144528 aloneNo effect
CVHThis compound + SR144528This compound-induced inhibition attenuated

Preclinical Pharmacokinetics and Biotransformation of Olorinab in Animal Models

Absorption and Distribution Characteristics in Non-Human Species

Preclinical studies in non-human species, particularly rodents, have investigated the absorption and distribution profile of olorinab, supporting its intended peripheral mechanism of action.

Oral Bioavailability Assessment in Rodents

This compound is described as an orally active compound iiab.mewikipedia.orgresearchgate.net. Preclinical studies evaluating its efficacy in rodent models of pain and visceral hypersensitivity have utilized oral administration nih.govoup.com. While specific quantitative oral bioavailability values (e.g., percentage absorbed) in rodents were not detailed in the reviewed literature, the drug's activity following oral dosing in these models suggests significant absorption from the gastrointestinal tract. Studies in rats used oral administration at doses such as 3 or 30 mg/kg nih.govoup.com. Rapid absorption has been indicated, with a median time to reach peak plasma concentration (Tmax) of approximately 1-2 hours observed in human studies, which may offer insight into the absorption characteristics in mammals oup.com.

Brain Penetration Studies and Peripherally Restricted Profile in Rats

A key characteristic of this compound highlighted in preclinical assessments is its low brain penetration in rats researchgate.netnih.govresearchgate.netsemanticscholar.org. This limited entry into the central nervous system (CNS) is consistent with its design as a peripherally restricted compound, aimed at minimizing potential CNS-mediated psychoactive effects associated with non-selective cannabinoid agonists researchgate.netnih.govresearchgate.netsemanticscholar.org. This peripherally restricted profile supports the targeting of CB2 receptors primarily located outside the brain for therapeutic effect researchgate.netnih.govresearchgate.net.

Tissue Distribution Patterns in Preclinical Models

Detailed information regarding the specific tissue distribution patterns of this compound in preclinical animal models (e.g., concentrations in liver, kidney, muscle, etc.) was not available in the consulted literature.

Metabolic Pathways and Metabolite Identification in In Vitro and In Vivo Non-Human Systems

The clearance of this compound primarily involves biotransformation nih.govresearchgate.netsemanticscholar.org. Studies have aimed to identify and characterize the metabolites formed during this process.

Enzyme Systems Involved in this compound Biotransformation

While it is established that this compound undergoes significant biotransformation, the specific enzyme systems responsible for its metabolism (such as cytochrome P450 enzymes or uridine (B1682114) 5'-diphospho-glucuronosyltransferases) were not explicitly identified in the search results.

Identification and Characterization of Primary Metabolites

Biotransformation of this compound leads to the formation of multiple metabolites nih.govresearchgate.netsemanticscholar.org. Three main circulating metabolites, designated M1, M2, and M4, have been identified nih.govresearchgate.netsemanticscholar.org. These metabolites have been characterized as being significantly less potent than the parent compound, exhibiting approximately 10- to 200-fold lower affinity for recombinant human CB2 receptors nih.govresearchgate.netsemanticscholar.org. In a clinical context, M1 was noted as the most predominant metabolite semanticscholar.org. Although the specific structural characterization of these metabolites in preclinical species was not detailed, their identification and assessment of reduced potency are important aspects of understanding this compound's biotransformation profile. Plasma concentrations of this compound and these metabolites have been measured using validated bioanalytical methods, such as liquid chromatography–tandem mass spectrometry detection nih.gov.

Compound Information and PubChem CIDs

Compound NamePubChem CID
This compound60164925
Metabolite M1Not Available
Metabolite M2Not Available
Metabolite M4Not Available

Data Tables

Based on the available information, a summary of preclinical pharmacokinetic findings related to absorption and brain penetration can be presented:

CharacteristicFinding in Preclinical Models (primarily rats)Source(s)
Oral ActivityYes, orally active iiab.mewikipedia.orgresearchgate.net
Oral Absorption RateIndicated as rapid (based on human Tmax) oup.com
Brain PenetrationLow researchgate.netnih.govresearchgate.netsemanticscholar.org
Peripherally RestrictedYes researchgate.netnih.govresearchgate.netsemanticscholar.org

A summary of metabolite characteristics based on available data:

MetaboliteRelative Potency (vs this compound for hCB2 affinity)Predominance (in clinical context)Structural Characterization
M1Approximately 10- to 200-fold lowerMost predominantNot Available
M2Approximately 10- to 200-fold lowerLess predominant than M1Not Available
M4Approximately 10- to 200-fold lowerLess predominant than M1Not Available

Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Research

Preclinical research has investigated the relationship between this compound exposure and its pharmacological effects, particularly its ability to reduce visceral hypersensitivity in animal models of gastrointestinal disorders nih.govoup.comnih.govfrontiersin.orgwikipedia.orgdntb.gov.ua. Studies utilizing rat models of colitis-induced visceral hypersensitivity have shown that oral administration of this compound leads to a reduction in visceromotor responses (VMR) to colorectal distension nih.govoup.com. Similar effects were observed in mice models of chronic visceral hypersensitivity (CVH) nih.gov.

The selection of this compound doses in these preclinical efficacy studies was informed by the pharmacokinetic profile of the compound in rats and the efficacious doses identified in other preclinical pain models nih.gov. The observed reduction in visceral hypersensitivity following this compound treatment in these animal models suggests a correlation between systemic exposure to this compound and its antinociceptive effects nih.govoup.comnih.govfrontiersin.orgwikipedia.orgdntb.gov.ua. Furthermore, the mechanism of action involving CB2 receptor agonism has been supported by studies where the effects of this compound on visceral hypersensitivity were prevented by co-administration of a selective CB2 antagonist, SR-144,528 wikipedia.org. This highlights that the observed pharmacodynamic effects are mediated through the targeted CB2 receptor.

While specific quantitative PK/PD modeling data from preclinical animal studies are not extensively reported, the consistent finding across different rodent models of a reduction in visceral hypersensitivity following this compound administration at pharmacokinetically relevant doses provides a qualitative correlation between exposure and desired pharmacological outcome nih.govoup.comnih.govfrontiersin.orgwikipedia.orgdntb.gov.ua. The peripherally restricted nature and selective CB2 agonism are key pharmacokinetic and pharmacodynamic attributes that underpin its potential therapeutic utility without engaging CNS-mediated effects nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.netprnewswire.com.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Olorinab and Its Analogs

Synthetic Methodologies for Olorinab Preparation

While detailed, step-by-step synthetic routes for this compound are often proprietary to the developing company (Arena Pharmaceuticals), the chemical structure of this compound provides clues about the potential synthetic strategies. This compound features a complex tetracyclic core structure, specifically a 1H-cyclopropa iiab.meguidetoimmunopharmacology.orgcyclopenta[1,2-c]pyrazole-3-carboxamide derivative, substituted with a 4-oxidopyrazin-2-yl group and an N-((2S)-1-hydroxy-3,3-dimethylbutan-2-yl)amide moiety wikipedia.orgnih.govhodoodo.com.

The synthesis of such a complex molecule would likely involve a multi-step approach, building the core ring system and then introducing the various substituents through specific coupling and functionalization reactions. The cyclopropa iiab.meguidetoimmunopharmacology.orgcyclopenta[1,2-c]pyrazole core suggests the involvement of cyclization reactions to form the fused ring system. The pyrazole (B372694) ring could be constructed via established methods, followed by the formation of the fused cyclopenta and cyclopropa rings. The introduction of the 4-oxidopyrazin-2-yl group and the amide side chain would require appropriate coupling chemistry, likely involving activated carboxylic acid derivatives and the corresponding amine or alcohol precursors. The stereochemistry at the cyclopropane (B1198618) ring junctions and the hydroxyl-bearing carbon in the amide side chain would need to be controlled during the synthesis, potentially employing chiral reagents, catalysts, or starting materials, or through chiral resolution techniques.

Patents covering compositions of matter for this compound and related compounds, as well as methods of treatment, have been granted in various jurisdictions, suggesting that the synthetic routes are protected intellectual property annualreports.com. These patents would contain detailed descriptions of the chemical processes used for its preparation.

Structure-Activity Relationship (SAR) Elucidation for CB2 Agonism

Structure-Activity Relationship (SAR) studies were crucial in the discovery and optimization of this compound as a potent and selective CB2 agonist researchgate.netebi.ac.uk. These studies involved synthesizing a series of analogs with modifications to the core structure and substituents and evaluating their binding affinity and functional activity at both CB1 and CB2 receptors. The goal was to identify structural features that enhanced CB2 activity while minimizing CB1 activity, thereby reducing the risk of central nervous system (CNS)-mediated psychoactive effects associated with CB1 activation researchgate.netcenexelresearch.comacs.org.

This compound has demonstrated high potency and full intrinsic efficacy at the human CB2 receptor, with an EC50 value of 6.2 nM medchemexpress.comglpbio.com. Importantly, it exhibits over 1000-fold functional selectivity for CB2 over CB1 in both binding and functional assays researchgate.netglpbio.comcenexelresearch.comflinders.edu.aunih.gov. This high selectivity is a key feature contributing to its peripherally restricted profile.

Structural Determinants for Peripherally Restricted Activity

A key design principle for this compound was to achieve peripherally restricted activity, meaning it primarily exerts its effects outside the CNS, thereby avoiding psychoactive side effects researchgate.netcenexelresearch.comflinders.edu.au. This is particularly important for targeting conditions like gastrointestinal pain.

Structural features that contribute to peripheral restriction typically include properties that limit passage across the blood-brain barrier (BBB). These properties often involve a balance of lipophilicity and polarity. While sufficient lipophilicity is needed for membrane permeability and oral absorption, excessive lipophilicity can lead to increased brain penetration. Introducing polar functional groups, increasing molecular size, or incorporating groups that are substrates for efflux transporters at the BBB can reduce CNS exposure researchgate.netacs.org.

This compound is described as one of the more polar CB2 agonists developed, with a calculated LogD (cLogD) value between -0.85 and 0.3 and a topological polar surface area (TPSA) of 106.98 Ų researchgate.net. These physicochemical properties likely contribute to its low brain penetration observed in preclinical studies in rats researchgate.netcenexelresearch.comnih.gov. The presence of the N-oxide on the pyrazine (B50134) ring and the hydroxyl group in the amide side chain are polar features that would influence its distribution and reduce its ability to cross the lipophilic environment of the BBB.

SAR studies aimed at achieving peripheral restriction would involve systematically modifying the molecule's polarity, hydrogen bonding capacity, and potentially its interaction with transport proteins, while maintaining or improving CB2 activity.

Chemoinformatics and Computational Chemistry in this compound Analog Design

Chemoinformatics and computational chemistry played a significant role in the design and optimization of this compound and its analogs frontiersin.orgnih.gov. These in silico methods allow for the analysis of large chemical libraries, prediction of physicochemical properties, and simulation of ligand-receptor interactions, accelerating the drug discovery process.

Techniques used in the design of this compound analogs likely included:

Virtual Screening: Computational methods can screen large databases of chemical compounds to identify potential CB2 agonists based on their structural similarity to known agonists or their predicted binding affinity to the CB2 receptor structure acs.orgfrontiersin.org.

Molecular Docking: This technique predicts the preferred orientation and binding mode of a ligand within the receptor's binding site. By docking different analogs into the CB2 receptor structure, researchers can gain insights into the key interactions driving potency and selectivity and identify potential steric or electronic clashes acs.orgfrontiersin.org. The availability of CB2 receptor structures (e.g., PDB IDs 5ZTY and 6KPC) has facilitated structure-based computational design frontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the structural and physicochemical properties of a series of compounds to their biological activity. By building QSAR models based on the SAR data of this compound analogs, researchers can predict the activity of new, unsynthesized compounds and guide the design of analogs with improved potency, selectivity, or pharmacokinetic properties ebi.ac.uk.

Pharmacophore Modeling: Pharmacophore models represent the essential features of a molecule required for binding to a target receptor. These models can be derived from known active compounds and used to search for new molecules with similar features acs.org.

Prediction of ADME Properties: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, including predicted brain penetration (e.g., cLogD, TPSA), which are crucial for designing peripherally restricted compounds guidetomalariapharmacology.orgguidetopharmacology.org.

Advanced Methodological Approaches Employed in Olorinab Research

High-Throughput Screening and In Vitro Assay Development for CB2 Agonist Profiling

The identification and characterization of Olorinab as a potent and selective CB2 agonist have relied significantly on high-throughput screening (HTS) and the development of specific in vitro assays. HTS campaigns are instrumental in sifting through large libraries of compounds to identify potential hits with desired activity, such as agonism at the CB2 receptor acs.orgacs.org. Following initial hit identification, a comprehensive in vitro profiling is conducted to determine the compound's potency, intrinsic efficacy, and selectivity.

For this compound (also known as APD 371), in vitro studies have demonstrated single-digit nanomolar potency and full intrinsic efficacy across various species tested medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn. These assays typically involve measuring the compound's ability to activate the CB2 receptor, often by assessing downstream signaling pathways, such as G protein coupling or the inhibition of adenylyl cyclase.

Selectivity is a critical aspect of this compound's profile, aiming to minimize activity at the cannabinoid receptor type 1 (CB1), which is associated with psychoactive effects. In vitro binding and functional assays have shown that this compound is highly selective for CB2 over CB1 medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn.

Furthermore, in vitro studies have investigated the functional consequences of CB2 activation by this compound, including receptor internalization. This compound has been shown to induce efficient receptor internalization (approximately 106% relative to the CB1/2 agonist CP55,940) in CHO cells engineered to express HA-tagged rat CB2 receptors. This suggests that this compound can drive agonist-induced receptor recycling medchemexpress.commedchemexpress.comglpbio.comtargetmol.com.

Key in vitro findings for this compound include:

ParameterValue (hCB2)Reference
Potency (EC50)6.2 nM medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn
Intrinsic EfficacyFull medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn
Selectivity (vs CB1)High (>1000-fold) cenexelresearch.comnih.gov
Receptor Internalization (rat CB2 in CHO cells, relative to CP55,940)~106% medchemexpress.commedchemexpress.comglpbio.comtargetmol.com

Advanced In Vivo Research Techniques for Receptor Occupancy and Pharmacodynamic Biomarker Assessment

In vivo research techniques are crucial for evaluating the pharmacological effects of this compound within living systems, assessing its impact on relevant physiological endpoints, and exploring potential pharmacodynamic biomarkers. Preclinical in vivo studies, particularly in rodent models of pain and visceral hypersensitivity, have been extensively utilized.

In these models, techniques such as assessing paw withdrawal thresholds have been used to demonstrate the analgesic effects of this compound medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn. Studies in murine models with chronic visceral hypersensitivity and chemically induced colitis models have shown that this compound reduces visceral hypersensitivity nih.govfrontiersin.orgnih.govresearchgate.netwikipedia.org. These in vivo effects are considered highly likely to be mediated via activity at CB2 receptors medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn.

Pharmacodynamic (PD) biomarkers are valuable indicators of a drug's effect on its target or downstream pathways. While specific details on advanced PD biomarker assessment directly linked to this compound in the provided snippets are limited, the concept of assessing CB2 receptor occupancy in peripheral tissues to confirm target engagement is mentioned as a general pharmacodynamic monitoring technique for CB2 agonists . Biomarker integration, such as measuring CB2 receptor density (potentially via PET imaging) or inflammatory cytokines, is also suggested as a way to correlate with clinical responses .

In clinical studies involving this compound, changes in C-reactive protein (CRP) and fecal calprotectin have been assessed as potential biomarkers nih.gov. Pharmacokinetic (PK) profiling in vivo helps understand the absorption, distribution, metabolism, and excretion of this compound, which is essential for interpreting PD effects. Clinical data indicated dose-proportional increases in this compound exposure with minimal accumulation nih.govoup.com.

Results from preclinical in vivo studies:

ModelEndpoint AssessedThis compound EffectReference
Rodent pain modelsPaw withdrawal thresholdsSignificantly increased medchemexpress.commedchemexpress.comglpbio.comtargetmol.comabsin.cn
Murine models of chronic visceral hypersensitivityVisceral hypersensitivityReduced nih.govfrontiersin.orgnih.govwikipedia.org
Rodent colitis modelsVisceral hypersensitivityReduced nih.govnih.govresearchgate.netwikipedia.org
Rodent colitis modelsColonic nociceptor firingReduced nih.gov

Application of Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound-Treated Preclinical Models

Omics technologies, such as transcriptomics and proteomics, offer powerful tools for comprehensive molecular profiling to understand the biological impact of a compound. While large-scale, unbiased omics studies specifically detailing the global transcriptomic or proteomic changes induced by this compound treatment in preclinical models are not extensively described in the provided search results, these technologies have been applied in related contexts.

Transcriptomic studies, specifically using quantitative reverse transcription PCR (qRT-PCR), have been employed in this compound research to validate the presence of CB2 mRNA in relevant tissues, such as colonic tissue and dorsal root ganglia (DRG) in rodent models nih.govlarvol.com. This helps confirm the anatomical basis for this compound's action.

More broadly, omics technologies, including transcriptomics and proteomics, are recognized for their potential in identifying novel and robust pharmacodynamic biomarkers and understanding disease pathogenesis frontiersin.orgpreprints.orgpreprints.org. For instance, studies have evaluated the use of human plasma proteomic and transcriptomic analysis to find novel biomarkers in the context of biosimilar development preprints.org. While not directly applied to this compound's mechanism in the provided snippets, these examples highlight the increasing integration of omics approaches in pharmacological research to gain deeper insights into drug effects and identify potential biomarkers.

Co-localization Studies of CB2 Receptors on Specific Cell Types within Preclinical Biological Systems

Understanding the precise cellular localization of CB2 receptors is critical for elucidating the mechanisms by which this compound exerts its effects. Co-localization studies, which aim to determine if two or more molecules are present in the same cellular compartment or cell type, have been conducted in preclinical biological systems relevant to this compound's target indications.

Studies using in situ hybridization (ISH) have validated the localization of CB2 mRNA in rodent tissues nih.govlarvol.com. These studies have shown predominant CB2 mRNA localization in colonic epithelial cells, with some expression also observed in the lamina propria, muscularis mucosae, myenteric plexus, and subsets of neurons in the thoracolumbar (TL) and lumbosacral (LS) DRG nih.gov. The presence of CB2 in colonic tissue and primary sensory DRG neurons has been further validated through qRT-PCR and ISH studies larvol.com.

This localization data supports the hypothesis that this compound's antinociceptive activity in visceral sensory pathways is mediated through CB2 activation at these sites larvol.com. While the search results indicate that the co-localization of CB2 receptors on specific cell types to fully identify the mechanisms involved in this compound-mediated responses is "under investigation," the existing localization studies provide valuable context for understanding the cellular targets of this compound nih.govlarvol.com. CB2 receptors are known to be mainly expressed in immune cells and peripheral tissues, including the colonic mucosa and enteric nervous system nih.gov.

Future Directions and Unexplored Research Avenues for Olorinab

Investigation of Novel CB2-Mediated Intracellular Signaling Cascades beyond G Protein Activation

While CB2 receptors are known to primarily couple with Gi/o proteins, leading to the inhibition of adenylyl cyclase and reduced cAMP levels, they can also engage other signaling pathways mdpi.com. Research indicates that CB2 receptors can recruit β-arrestins, leading to receptor internalization and the activation of MAPK ERK1/2 pathways mdpi.com. Given that Olorinab is a full agonist and induces efficient receptor internalization, further research is warranted to fully characterize the spectrum of intracellular signaling cascades activated by this compound binding to CB2 receptors medchemexpress.comtargetmol.com. Understanding these downstream effects, beyond the canonical G protein coupling, could reveal novel mechanisms contributing to this compound's pharmacological actions and potentially identify new therapeutic targets. Investigating biased agonism, where a single GPCR can trigger different signaling events depending on the agonist, could also be particularly relevant for this compound and its interaction with CB2 mdpi.com.

Exploration of this compound in Other Preclinical Disease Models beyond Visceral Hypersensitivity

This compound has demonstrated efficacy in preclinical models of visceral hypersensitivity related to inflammatory bowel disease and irritable bowel syndrome researchgate.netnih.govcenexelresearch.comwikipedia.org. However, the involvement of CB2 receptors in various other physiological and pathophysiological processes suggests that this compound's therapeutic potential may extend beyond gastrointestinal pain. CB2 receptors are expressed predominantly on immune cells and in peripheral tissues, and their expression can be upregulated in inflammatory contexts, including neuroinflammation, acute, and chronic inflammation nih.govmdpi.com. Future research could explore the effects of this compound in preclinical models of other inflammatory or immune-mediated conditions where CB2 receptor modulation is hypothesized to play a role. This could include investigations into dermatological conditions, neuroinflammatory disorders, or other types of chronic pain, leveraging this compound's selectivity for CB2 to delineate the receptor's specific contributions in these disease states.

Deeper Understanding of the Regulatory Mechanisms Governing CB2 Receptor Expression and Function in Response to this compound

The expression and function of CB2 receptors can be dynamically regulated in response to various stimuli and in different disease states nih.govmdpi.com. While some studies have examined CB2 mRNA expression in the context of visceral hypersensitivity models treated with this compound, a more comprehensive understanding of how this compound itself influences CB2 receptor regulation is needed researchgate.netnih.gov. Future research could delve into the mechanisms governing this compound-induced CB2 receptor internalization, recycling, and desensitization. Furthermore, exploring how disease states or co-morbidities might alter CB2 receptor expression and function, and consequently influence the response to this compound, could provide valuable insights for patient stratification and treatment optimization.

Potential for this compound as a Mechanistic Research Tool in the Study of Cannabinoid System Physiology and Pathophysiology

As a highly potent, selective, and full agonist of the CB2 receptor, this compound represents a valuable tool for dissecting the specific roles of CB2 in the complex endocannabinoid system medchemexpress.comresearchgate.netnih.govtargetmol.com. Its peripheral restriction and minimal activity at CB1 receptors make it particularly useful for differentiating the effects mediated by CB2 from those mediated by CB1, which is associated with psychoactive effects researchgate.netnih.govcenexelresearch.comwikipedia.org. Future research could utilize this compound in various in vitro and in vivo studies to further elucidate the physiological functions of CB2 receptors in different tissues and cell types. It could be employed to investigate CB2-mediated interactions with other receptor systems, explore the impact of CB2 activation on immune cell function, or study the role of peripheral CB2 receptors in pain signaling pathways, contributing to a broader understanding of cannabinoid system physiology and its implications in various pathophysiological conditions.

Q & A

Q. What is the pharmacological target of Olorinab, and how does its selectivity influence experimental design in visceral pain studies?

this compound is a highly selective, full agonist of the cannabinoid receptor 2 (CB2), with an EC50 of 6.2 nM for human CB2 and minimal activity at CB1 receptors, reducing central nervous system side effects . To validate selectivity, researchers should employ competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition) comparing CB2 vs. CB1 responses. In vivo, colitis-induced visceral hypersensitivity models in rodents are used, where this compound reduces pain responses without altering colonic compliance, confirming peripheral specificity .

Q. What preclinical models are used to evaluate this compound’s efficacy in visceral pain, and what endpoints are critical?

Key models include:

  • Colorectal distension (CRD) in rodents: Measures visceromotor responses (VMR) via electromyography (EMG) .
  • Chronic visceral hypersensitivity (CVH) post-colitis: Evaluates long-term pain modulation . Critical endpoints include mechanical thresholds (von Frey hair tests), VMR reduction (e.g., 30 mg/kg this compound normalizes VMR to control levels in rats), and exclusion of confounders like colon compliance changes .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s preclinical efficacy and mixed clinical trial outcomes?

Preclinical studies show dose-dependent VMR reduction in colitis models (e.g., 3 mg/kg restores baseline pain thresholds) , but Phase 2b trials (CAPTIVATE) failed the primary endpoint (average abdominal pain score, AAPS) . Methodological considerations:

  • Translational gaps : Rodent models focus on inflammatory pain, while IBS patients may have heterogeneous etiologies (e.g., functional vs. neuropathic pain).
  • Subgroup analysis : High-dose this compound (50 mg TID) improved AAPS by 1.64 points (vs. placebo) in patients with baseline AAPS ≥6.5, suggesting patient stratification based on pain severity .
  • Pharmacokinetics : this compound’s short half-life (~2–4 hours) necessitates TID dosing, which may affect compliance and efficacy in trials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

  • ANOVA with post hoc corrections : Used in preclinical studies to compare multiple doses (e.g., 3 mg/kg vs. 30 mg/kg this compound) against controls, with Bonferroni adjustments to minimize Type I errors .
  • Mixed-effects models : For longitudinal clinical data (e.g., weekly AAPS measurements), accounting for inter-patient variability and missing data .
  • Pre-specified subgroup analysis : To identify responders, as seen in CAPTIVATE, where high-pain subgroups showed significant improvement .

Q. How should researchers design translational studies to optimize this compound’s therapeutic potential?

  • Combination therapies : Pair this compound with neuromodulators (e.g., gabapentin) or anti-inflammatory agents to target multiple pain pathways.
  • Biomarker integration : Measure CB2 receptor density (via PET imaging) or inflammatory cytokines to correlate with clinical responses .
  • Adaptive trial designs : Use Bayesian methods to adjust dosing or endpoints based on interim analyses, as suggested by Phase 2b inconsistencies .

Methodological Recommendations

  • Experimental Rigor : Use blinded, randomized allocation in preclinical studies to reduce bias .
  • Patient Stratification : Incorporate baseline pain severity (e.g., AAPS ≥6.5) in clinical protocols to enhance signal detection .
  • Pharmacodynamic Monitoring : Assess CB2 receptor occupancy in peripheral tissues to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olorinab
Reactant of Route 2
Olorinab

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.